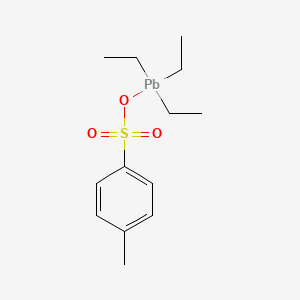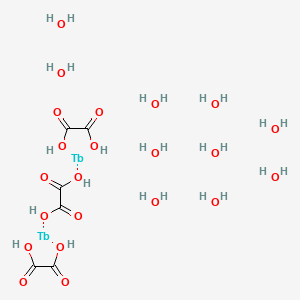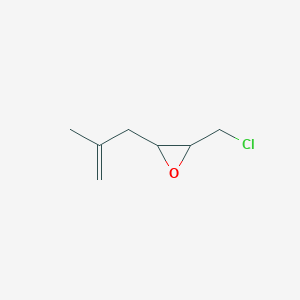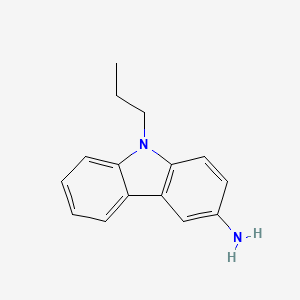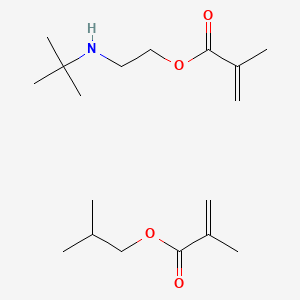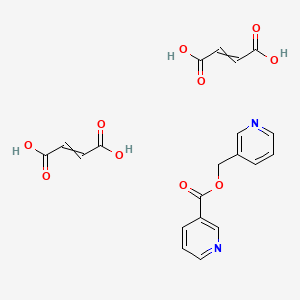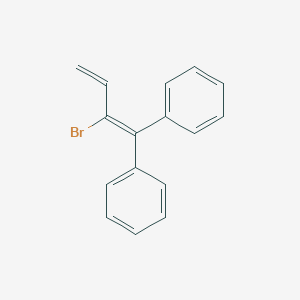
1,1'-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene is an organic compound characterized by the presence of a bromine atom attached to a butadiene moiety, which is further linked to two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene typically involves the reaction of 2-bromobuta-1,3-diene with benzene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1,1-dibromo-1-alkenes react with phenyl boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The diene moiety can participate in 1,2- and 1,4-addition reactions with halogens and hydrogen halides.
Polymerization: The compound can undergo polymerization reactions to form polymers with specific configurations.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Substitution: Products where the bromine atom is replaced by other functional groups.
Addition: 1,2- and 1,4-addition products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations.
Pathways Involved: The diene moiety allows for conjugated addition reactions, while the bromine atom enables substitution reactions.
Comparación Con Compuestos Similares
1,3-Dibromopropane: Another brominated compound with different reactivity and applications.
(4-Bromobuta-1,3-dien-1-yl)benzene: A structurally similar compound with variations in the position of the bromine atom.
Propiedades
Número CAS |
51752-41-1 |
|---|---|
Fórmula molecular |
C16H13Br |
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
(2-bromo-1-phenylbuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C16H13Br/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 |
Clave InChI |
ZVPACIRFPCAXKH-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


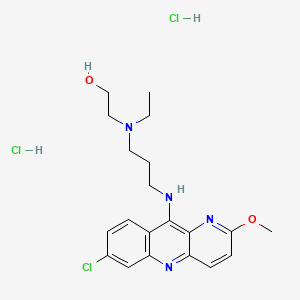
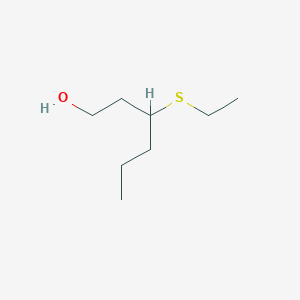
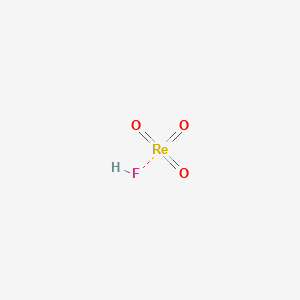
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
